

Application Notes and Protocols: 4,5'-Dimethylangelicin-NHS Conjugation to Antibodies

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the conjugation of 4,5'-Dimethylangelicin-N-hydroxysuccinimide (4,5'-DMA-NHS) to antibodies. This process is a critical step in the development of targeted photodynamic therapy (PDT) agents. 4,5'-Dimethylangelicin is a photosensitizer that, upon activation with UVA light, generates reactive oxygen species (ROS), leading to localized cellular damage and apoptosis.[1] By conjugating 4,5'-DMA to a tumortargeting antibody, this phototoxic effect can be specifically directed to cancer cells, minimizing off-target effects.

Data Presentation

Successful conjugation of 4,5'-DMA-NHS to an antibody is assessed by determining the drugto-antibody ratio (DAR), which represents the average number of 4,5'-DMA molecules conjugated to each antibody. The DAR is a critical quality attribute that can influence the efficacy and safety of the resulting antibody-drug conjugate (ADC).[2][3] The following table summarizes representative quantitative data for a typical 4,5'-DMA-antibody conjugation.

Table 1: Representative Quantitative Data for 4,5'-DMA-Antibody Conjugation



Parameter	Value	Method of Determination
Input Parameters		
Antibody Concentration	2 mg/mL	UV-Vis Spectroscopy (A280)
4,5'-DMA-NHS Molar Excess	10-fold	Calculation
Conjugation Reaction		
Reaction Time	1 hour	Timed Incubation
Reaction Temperature	Room Temperature	Monitored
Purification		
Method	Size-Exclusion Chromatography	Zeba™ Spin Desalting Columns
Characterization		
Average Drug-to-Antibody Ratio (DAR)	3.5 - 4.5	UV-Vis Spectroscopy / HIC- HPLC
Conjugation Efficiency	> 95%	HIC-HPLC
Purity of Conjugate	> 98%	SDS-PAGE / HIC-HPLC
Note: The values presented in this table are representative and may vary depending on the specific antibody and reaction conditions.		

Experimental Protocols Synthesis of 4,5'-Dimethylangelicin-NHS Ester

A plausible synthetic route to **4,5'-Dimethylangelicin-NHS** ester involves the introduction of a carboxylic acid functional group onto the 4,5'-dimethylangelicin scaffold, followed by activation with N-hydroxysuccinimide (NHS).

a) Synthesis of a Carboxylic Acid Derivative of 4,5'-Dimethylangelicin:



This can be achieved by reacting 4,5'-dimethylangelicin with a suitable reagent to introduce a linker with a terminal carboxylic acid. For example, a reaction with a haloalkanoate in the presence of a base.

b) Activation of the Carboxylic Acid with NHS:

The resulting carboxylic acid derivative is then activated using a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS) to form the stable, amine-reactive NHS ester.[4][5][6]

Antibody Preparation

- Buffer Exchange: The antibody solution should be buffer-exchanged into a conjugationcompatible buffer, such as phosphate-buffered saline (PBS) at pH 7.2-8.0. Amine-containing buffers like Tris must be avoided as they will compete with the antibody for reaction with the NHS ester.
- Concentration Adjustment: Adjust the antibody concentration to 2-10 mg/mL. The optimal concentration should be determined for each specific antibody.

4,5'-Dimethylangelicin-NHS Solution Preparation

- Immediately before use, dissolve the 4,5'-Dimethylangelicin-NHS ester in an anhydrous
 organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to a stock
 concentration of 10 mg/mL.
- Vortex the solution until the NHS ester is completely dissolved.

Conjugation of 4,5'-DMA-NHS to Antibody

- Molar Ratio Calculation: Determine the volume of the 4,5'-DMA-NHS stock solution required to achieve the desired molar excess over the antibody. A starting point of a 10-fold molar excess is recommended.
 - Molecular Weight of 4,5'-Dimethylangelicin-NHS: 429.44 g/mol [1]
 - Molecular Weight of IgG Antibody (approx.): 150,000 g/mol



- Reaction: Add the calculated volume of the 4,5'-DMA-NHS solution to the antibody solution while gently vortexing.
- Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

Purification of the 4,5'-DMA-Antibody Conjugate

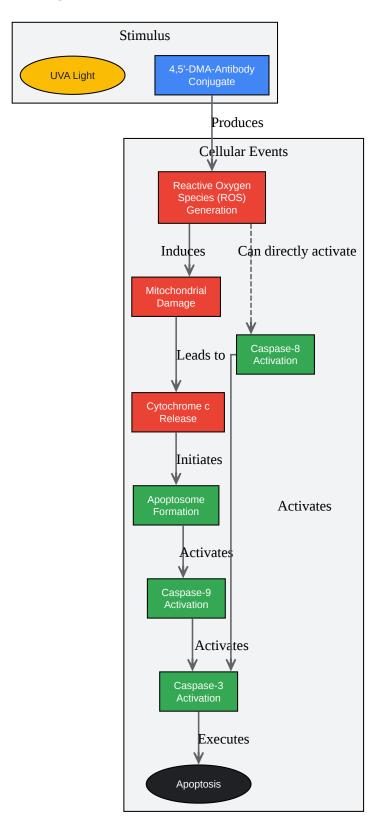
- Removal of Unreacted 4,5'-DMA-NHS: Purify the conjugate from unreacted 4,5'-DMA-NHS
 and reaction byproducts using a size-exclusion chromatography method, such as a Zeba[™]
 Spin Desalting Column.
- Buffer Exchange: Elute the conjugate into a storage-stable buffer, such as PBS.

Characterization of the 4,5'-DMA-Antibody Conjugate

- Drug-to-Antibody Ratio (DAR) Determination:
 - UV-Vis Spectrophotometry: Measure the absorbance of the conjugate at 280 nm (for the antibody) and at the maximum absorbance wavelength of 4,5'-DMA. The DAR can be calculated using the Beer-Lambert law.[3]
 - Hydrophobic Interaction Chromatography (HIC)-HPLC: This method separates antibody species with different numbers of conjugated drug molecules, allowing for the determination of the DAR and the distribution of drug-loaded species.
 - Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS can be used to determine the exact mass of the different conjugated species, providing a precise measurement of the DAR.[2][8][9]
- Purity and Aggregation Analysis:
 - SDS-PAGE: Analyze the conjugate under reducing and non-reducing conditions to assess its integrity and purity.
 - Size-Exclusion Chromatography (SEC)-HPLC: Evaluate the presence of aggregates in the final conjugate preparation.



Visualizations Signaling Pathway



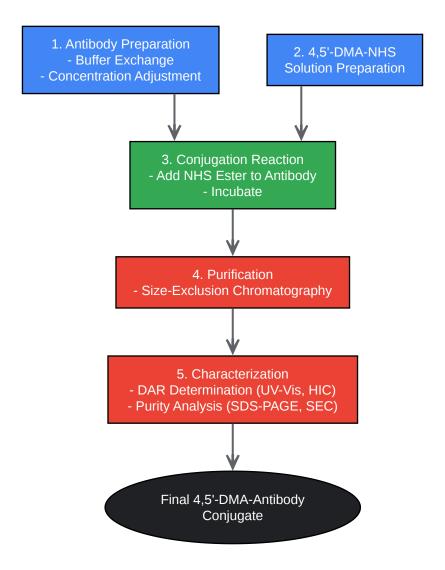


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Caption: PDT-induced apoptosis pathway.

Experimental Workflow







Acceptable Optimal DAR Maximized Potential Toxicity Increased Risk High DAR Reduced Therapeutic Efficacy

May Plateau or Decrease

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